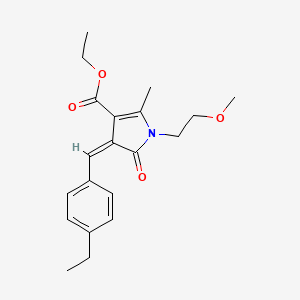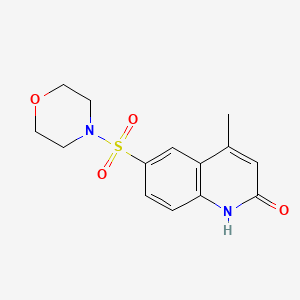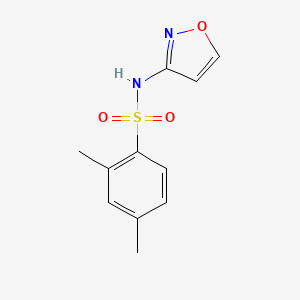![molecular formula C20H19ClN2O2 B4704333 N-[2-(4-chlorophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4704333.png)
N-[2-(4-chlorophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide
Descripción general
Descripción
N-[2-(4-chlorophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide, commonly known as CP 945, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s, and since then, it has gained significant attention from researchers due to its potential therapeutic applications.
Mecanismo De Acción
CP 945 acts as a selective agonist of the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in the regulation of inflammation and immune function. By activating the CB2 receptor, CP 945 can modulate immune function and reduce inflammation, leading to its potential therapeutic applications in a variety of inflammatory and immune-related disorders.
Biochemical and physiological effects:
CP 945 has been shown to have a range of biochemical and physiological effects in animal models, including the modulation of cytokine production, the inhibition of leukocyte migration, and the reduction of oxidative stress. These effects are thought to underlie its therapeutic potential in a variety of inflammatory and immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CP 945 for lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of immune-related pathways. Additionally, its synthetic nature allows for more consistent and reliable production than natural cannabinoids. However, CP 945 has some limitations, including its relatively low potency compared to other synthetic cannabinoids and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on CP 945, including the development of more potent and selective CB2 agonists, the exploration of its potential therapeutic applications in a wider range of inflammatory and immune-related disorders, and the investigation of its potential interactions with other drugs and therapies. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to explore its potential applications in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
CP 945 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-10-8-15(9-11-17)14-18(20(25)23-12-4-5-13-23)22-19(24)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2,(H,22,24)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFMPBARZCLHL-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4704263.png)
![2-{4-[2-(4-fluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4704273.png)

![7-cyclopentyl-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4704277.png)

![5-({6-tert-butyl-3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4704293.png)

![3-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4704303.png)
![2-cyano-N-(4-fluorobenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4704307.png)
![4-({[3-(diethylamino)propyl]amino}methylene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4704319.png)
![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4704326.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B4704342.png)